molecular formula C19H32N2O3 B5768880 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one

Cat. No. B5768880
M. Wt: 336.5 g/mol
InChI Key: JGJJGHRZUSNNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DIPPRO, is a bicyclic compound that has been extensively studied for its potential use in scientific research. DIPPRO is a unique compound that has a variety of potential applications in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in a variety of neurological processes. This compound has been used to study the role of the sigma-1 receptor in pain modulation, cognition, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a sigma-1 receptor agonist, which means that it activates the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and protein folding. Activation of the sigma-1 receptor by this compound has been shown to have a variety of effects, including modulation of neurotransmitter release, regulation of intracellular calcium levels, and protection against oxidative stress.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been shown to modulate the activity of other receptors, including the NMDA receptor and the TRPV1 receptor. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one in lab experiments is its high affinity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor activation in a controlled manner. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic at high concentrations, and caution should be taken when working with this compound.

Future Directions

There are several potential future directions for research on 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one. One area of research is the development of new sigma-1 receptor agonists that have improved selectivity and reduced toxicity. Another area of research is the study of the role of the sigma-1 receptor in cancer, as sigma-1 receptor expression has been shown to be upregulated in several types of cancer. Finally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's should be further explored.
Conclusion:
In conclusion, this compound is a unique compound that has a variety of potential applications in scientific research. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the role of this receptor in a variety of cellular processes. While caution should be taken when working with this compound due to its potential toxicity, its potential applications in the fields of neuroscience, cancer research, and neurodegenerative disease make it an exciting area of research for the future.

Synthesis Methods

The synthesis of 3,7-dipropionyl-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one is a complex process that involves several steps. The first step is the preparation of 1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonane, which is then reacted with propionyl chloride to form this compound. The synthesis of this compound requires specialized equipment and expertise, and should only be attempted by trained professionals.

properties

IUPAC Name

3,7-di(propanoyl)-1,5-dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O3/c1-5-9-18-11-20(15(22)7-3)13-19(10-6-2,17(18)24)14-21(12-18)16(23)8-4/h5-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJJGHRZUSNNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12CN(CC(C1=O)(CN(C2)C(=O)CC)CCC)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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